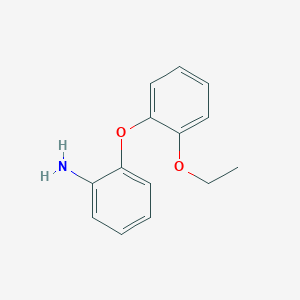

![molecular formula C9H16BrN3 B1328245 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine CAS No. 1170132-58-7](/img/structure/B1328245.png)

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine (N-BrDMPEA) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid that is soluble in most organic solvents, such as ethanol, and has a melting point of 79-81 °C. N-BrDMPEA has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a probe in studies of protein-ligand interactions.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers explored the synthesis of novel heterocyclic compounds based on 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their potential in anticancer applications. The study highlights the formation of various derivatives with confirmed structures through elemental and spectral data, and evaluates their anticancer activity, suggesting their relevance in therapeutic contexts (Metwally, Abdelrazek & Eldaly, 2016).

Corrosion Inhibitor Efficiency

A theoretical study conducted on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, investigated their potential as corrosion inhibitors. The study utilized density functional theory (DFT) to analyze the inhibition efficiencies and reactive sites, correlating molecular parameters with corrosion inhibition capabilities. This research provides valuable insights into the use of these compounds in protecting materials against corrosion (Wang, Wang, Wang, Wang & Liu, 2006).

Ligand Synthesis and Supramolecular Chemistry

Researchers synthesized new 3-imine-3,5-dimethylpyrazole ligands and analyzed their complexation with ZnCl2, leading to ZnII complexes characterized by various spectroscopic techniques. The study delves into the 3D supramolecular structure of these complexes, emphasizing their potential in supramolecular crystal engineering due to their ease of preparation and versatile bonding properties (Guerrero, Rivas, Calvet, Font‐Bardia & Pons, 2015).

Catalytic Polymerization

A study focused on the catalytic oligomerization and polymerization of ethylene using nickel(II) complexes derived from pyrazolylamine ligands, including 3,5-dimethyl-1H-pyrazol-1-yl variants. The research demonstrates the versatility of these complexes in producing polymers and oligomers, with the reaction outcomes being influenced by co-catalysts and solvents. This finding has significant implications for industrial polymer production (Obuah, Omondi, Nozaki & Darkwa, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that the pyrazole ring, a key structural feature of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

The presence of the pyrazole ring and the bromine atom in the structure could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its excretion .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVMCOCERDLAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649269 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1170132-58-7 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

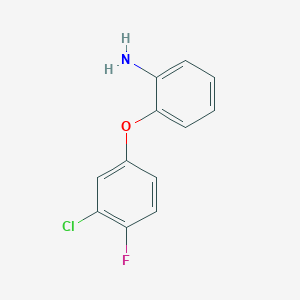

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

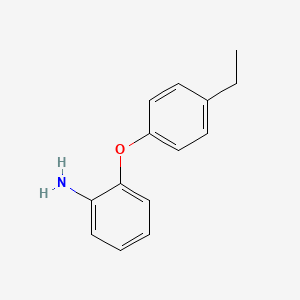

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)